Ethyl ethylphenylphosphinate
CAS No.: 2227-43-2
Cat. No.: VC14234774
Molecular Formula: C10H15O2P
Molecular Weight: 198.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2227-43-2 |
|---|---|
| Molecular Formula | C10H15O2P |
| Molecular Weight | 198.20 g/mol |
| IUPAC Name | [ethoxy(ethyl)phosphoryl]benzene |
| Standard InChI | InChI=1S/C10H15O2P/c1-3-12-13(11,4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
| Standard InChI Key | BHYBJNSQCWMPAJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOP(=O)(CC)C1=CC=CC=C1 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate belongs to the phosphinate ester class, characterized by a central phosphorus atom bonded to an ethyl group, a phenyl group, and a 2,4,6-trimethylbenzoyl moiety. Its structural formula is:
The compound’s absorption spectrum peaks at 299 nm and 366 nm, aligning with the emission wavelengths of commercial UV lamps, which ensures efficient photoactivation .
Synonyms and Regulatory Identifiers
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IUPAC Name: Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate
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CAS Number: 84434-11-7
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis of TPO-L involves a multi-step process:
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Acylation: Phenylphosphinic acid reacts with 2,4,6-trimethylbenzoyl chloride in chlorobenzene at 100–120°C, catalyzed by vanadium acetylacetonate.
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Oxidation: Hydrogen peroxide introduces the phosphinate oxide group under controlled pH (4–6) and temperature (5–10°C).
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Esterification: Diethyl sulfate reacts with the intermediate in the presence of sodium hydroxide, yielding the final product after solvent evaporation .
Key Reaction Parameters:
| Step | Temperature (°C) | Catalysts/Reagents | Yield (%) |
|---|---|---|---|
| Acylation | 100–120 | Vanadium acetylacetonate | 85 |
| Oxidation | 5–10 | H₂O₂, HCl | 92 |
| Esterification | 60–80 | NaOH, (C₂H₅)₂SO₄ | 88 |
Industrial Production
A scaled-up protocol produces 328 kg batches with >96% purity:
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Mixing: 230 kg of 2,4,6-trimethylbenzoyl chloride and 8 kg triethylamine are combined at 75°C.
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Washing: Sequential alkaline, acidic, and neutral washes remove impurities.
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Solvent Recovery: Toluene and ethanol are reclaimed under vacuum distillation .
Physical and Chemical Properties
Mechanism of Action as a Photoinitiator
TPO-L operates via a Norrish Type I cleavage mechanism under UV irradiation (300–400 nm):
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Photon Absorption: The compound absorbs UV energy, promoting an electron to an excited state.
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Bond Cleavage: The P=O bond ruptures, generating two phosphinoyl radicals.
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Radical Propagation: These radicals initiate polymerization by abstracting hydrogen atoms from monomers like acrylates, forming cross-linked networks .
This mechanism underpins its use in low-temperature curing applications, minimizing thermal degradation .
Applications in Industrial and Medical Contexts
UV-Curable Coatings and Adhesives
TPO-L’s rapid curing kinetics (seconds vs. minutes for thermal initiators) and low volatility make it ideal for:
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Automotive Clear Coats: Enhanced scratch resistance and gloss retention.
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Packaging Inks: Compliance with food-contact safety standards due to minimal residual monomers .
3D Printing Resins
In digital light processing (DLP) printers, TPO-L enables:
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High Resolution: 50 μm layer thickness achievable via precise radical control.
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Biocompatibility: Cytotoxicity assays show 90% cell viability at 0.1 wt%, outperforming BAPO (70%) and TPO (85%) .
Medical Device Fabrication
Recent studies highlight TPO-L’s advantages in dental aligners and orthopedic implants:
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Dimensional Accuracy: ±0.05 mm deviation post-curing.
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Color Stability: ΔE < 2.0 after 500 hours of UV aging, critical for aesthetic applications .
Recent Research Advancements
Biocompatibility Optimization
A 2022 study compared TPO-L with BAPO and TPO in 3D-printed dental resins:
| Parameter | TPO-L | BAPO | TPO |
|---|---|---|---|
| Degree of Conversion | 78% | 82% | 75% |
| Cytotoxicity (IC₅₀) | 0.25 mg/mL | 0.12 mg/mL | 0.18 mg/mL |
| Post-Curing Shrinkage | 1.2% | 2.5% | 1.8% |
TPO-L’s balanced performance positions it as the preferred choice for long-term implantable devices .
Scalability Challenges
While batch yields exceed 300 kg, inhomogeneous heat distribution in industrial reactors occasionally reduces purity to 94%. Advanced microreactor designs are under investigation to mitigate this .
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